
2-Amino-6-(isopropylamino)1,3,5-triazine
Description
2-Amino-6-(isopropylamino)-1,3,5-triazine is a symmetric triazine derivative with amino and isopropylamino substituents at positions 2 and 6, respectively. Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms, and their biological activity, environmental fate, and physicochemical properties are highly dependent on substituents at positions 2, 4, and 6 .
Properties
CAS No. |
69844-52-6 |
---|---|
Molecular Formula |
C6H11N5 |
Molecular Weight |
153.19 g/mol |
IUPAC Name |
2-N-propan-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C6H11N5/c1-4(2)10-6-9-3-8-5(7)11-6/h3-4H,1-2H3,(H3,7,8,9,10,11) |
InChI Key |
WBEKRMVYCWRRDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC=NC(=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthesis using Cyanuric Chloride
One method for synthesizing substituted 1,3,5-triazines involves nucleophilic substitution of chlorine atoms in cyanuric chloride.
- Step 1 : React cyanuric chloride with an amine in acetone at 0-5°C. After the addition is complete, stir the reaction mixture for 2 hours. To neutralize the hydrochloric acid evolved during the reaction, add a 10% aqueous solution of sodium bicarbonate. Finally, pour the contents into crushed ice. Filter the solid that separates out, wash with water, dry, and recrystallize from a suitable solvent.
- Step 2 : Add amine slowly to 2-substituted-4,6-dichloro-1,3,5-triazine in acetone with constant stirring within 2 hours at 27-50°C. Neutralize the hydrochloric acid evolved during the reaction by adding a 10% aqueous solution of sodium bicarbonate. Finally, pour the contents into crushed ice. Filter the solid that separates out, wash with water, and dry, then recrystallize from a suitable solvent.
- Step 3 : Add amine slowly to 2,4-di-substituted-6-chloro-1,3,5-triazine in acetone with constant stirring for 4 hours at reflux temperature. Neutralize the hydrochloric acid evolved during the reaction by adding a 10% aqueous solution of sodium bicarbonate. Finally, cool the reaction mixture and pour it into crushed ice. Filter the solid that separates out, wash with water, dry, and recrystallize from a methanolic and ethanolic water solution.
One-Pot Synthesis
- Dissolve an s-triazine derivative (1 mmol) in 10 mL of DMF. Add solid anhydrous potassium carbonate (1 mmol, 0.138 g) in small portions, and stir the mixture for 10 minutes. Add the appropriate nucleophile (1 mmol) portion wise. Add supported Cu(I) ions (2.5% mol, 312 mg of catalyst) into the reaction mixture. Stir the reaction mixture at 100 °C until the maximum conversion of the starting nucleophile is achieved, monitoring by TLC. After completion of the reaction, filter off the catalyst and salt. Add crushed ice into the solution, and collect the formed precipitate by filtration. Dissolve the crude product in hot acetone and precipitate by the addition of isopropyl alcohol.
Preparation of 2,4-dichloro-6-amino-s-triazines
- React cyanuric chloride with a mono-substituted amine, such as isopropylamine, or a mono-substituted amine hydrohalide in an anhydrous system at a temperature between 115 and 175°C. The resulting 2,4-dichloro-6-mono-substituted amino-s-triazines can be converted to diamino compounds by reaction with an equivalent amount of the same or a different primary or secondary amine.
From 2-(4-amino-6-alkylamino-1,3,5-triazin-2-yl)acetonitriles
- React 2-(4-amino-6-alkylamino-1,3,5-triazin-2-yl)acetonitriles with p-nitrosodimethylaniline to synthesize 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles.
Microwave-Assisted Synthesis
- React cyanoguanidine, cyclic secondary amines, and aromatic aldehydes in the presence of hydrochloric acid to form dihydrotriazine salts as key intermediates. Treat the dihydrotriazine with aqueous alkali and heat the reaction mixture under microwave irradiation to achieve dehydrogenative aromatization, affording 6-aryl-4-cycloamino-1,3,5-triazine-2-amines.
Chemical Reactions Analysis
Types of Reactions
2-N-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the isopropyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-N-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: It is being investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-N-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The substituents at positions 2, 4, and 6 define the functional roles of triazine derivatives. Below is a structural comparison of key analogs:
Physicochemical and Environmental Properties
- Solubility and Log P: Chloro substituents (e.g., in atrazine) reduce water solubility and increase log P (octanol-water partition coefficient), enhancing environmental persistence . The amino group in 2-amino-6-(isopropylamino)-1,3,5-triazine likely increases polarity, improving solubility compared to chlorinated analogs.
- Biodegradation: Atrazine undergoes enzymatic degradation via atrazine chlorohydrolase (EC 3.8.1.8), which hydrolyzes the chloro group to hydroxyatrazine . The absence of chloro in 2-amino-6-(isopropylamino)-1,3,5-triazine may facilitate faster microbial degradation, similar to dechlorinated metabolites like deethylatrazine .
- Toxicity: Atrazine is classified as a possible carcinogen , while deethylatrazine, a metabolite, shows reduced toxicity. The target compound’s toxicity profile is unstudied but may align with non-chlorinated triazines, which are generally less toxic.
Research Findings and Data Gaps
- Biodegradation Efficiency : Immobilized bacteria on α-Fe₂O₃ enhance atrazine degradation , suggesting similar strategies could apply to the target compound.
- Structural-Activity Relationships: Chloro and methylthio groups critically influence herbicidal activity and environmental persistence . The target compound’s amino groups may reduce efficacy as a pesticide but improve biodegradability.
- Data Limitations: No direct studies on 2-amino-6-(isopropylamino)-1,3,5-triazine were found in the evidence. Comparisons rely on structural analogs, necessitating further research on its synthesis, properties, and toxicity.
Biological Activity
2-Amino-6-(isopropylamino)-1,3,5-triazine is a compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This article provides an overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings.
Overview of Triazine Compounds
Triazines are a class of heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms. They exhibit a wide range of biological activities including anticancer, antiviral, fungicidal, and herbicidal properties. The structural modifications in triazine derivatives can significantly influence their biological activity, making them valuable in medicinal chemistry.
Biological Activities
Antioxidative Activity
Research indicates that derivatives of 1,3,5-triazine exhibit significant antioxidative properties. For instance, a study utilizing the ABTS radical cation decolorization assay demonstrated that certain triazine analogues showed % inhibition values ranging from 73.44% to 87.09%, compared to Trolox (41.49%) and ascorbic acid (31.07%) as standards at a concentration of after 60 minutes . The effective concentration (EC50) values for these active compounds were notably lower than those for the standards, suggesting a strong potential for therapeutic applications in oxidative stress-related diseases.
Anticancer Activity
The anticancer properties of triazine derivatives have been extensively studied. A review highlighted that compounds with a symmetrical s-triazine core have shown promise as anticancer agents by inhibiting enzymes involved in tumorigenesis and inducing apoptosis in cancer cells . For example, some derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects.
The mechanisms through which 2-amino-6-(isopropylamino)-1,3,5-triazine exerts its biological effects include:
- Enzyme Inhibition : Many triazine derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Oxidative Stress Modulation : The antioxidative properties help mitigate oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses .
- Antiviral Activity : Some triazine compounds have shown antiviral effects against viruses such as herpes simplex virus type 1 (HSV-1), with selectivity indices indicating their potential as antiviral agents .
Case Study 1: Antioxidative Properties
In a comparative study on various triazine analogues, the compound exhibited superior antioxidative activity with an EC50 value significantly lower than established antioxidants like Trolox and ascorbic acid. This suggests its potential utility in formulations aimed at reducing oxidative damage in biological systems.
Case Study 2: Anticancer Potential
A series of synthesized triazine derivatives were tested against several cancer cell lines. One derivative demonstrated an IC50 value of approximately against MDA-MB-321 breast cancer cells, highlighting its effectiveness and potential for further development into anticancer therapies .
Data Summary
Q & A
Q. Q1: What are the optimal synthetic routes for preparing 2-amino-6-(isopropylamino)-1,3,5-triazine with high purity (>95%)?
Methodological Answer : A two-step approach is recommended:
Substitution reaction : React 2,4-dichloro-6-isopropyl-1,3,5-triazine with excess ammonia or amines under controlled pH (7–9) to introduce amino groups.
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC or HPLC .
Q. Q2: How can structural confirmation of this triazine derivative be performed?
Methodological Answer :
- Spectroscopic analysis : Use H/C NMR to confirm substituent positions (e.g., isopropyl and amino groups).
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight.
- X-ray crystallography : For crystalline derivatives, compare bond lengths/angles with computational models (e.g., Gaussian or ORCA) .
Advanced Reaction Design & Optimization
Q. Q3: How can factorial design optimize reaction conditions for synthesizing derivatives of 2-amino-6-(isopropylamino)-1,3,5-triazine?
Methodological Answer :
- Variables : Temperature (60–120°C), solvent polarity (DMF vs. ethanol), and stoichiometry (1:1 to 1:3 amine:triazine).
- Response surface methodology (RSM) : Use a central composite design (CCD) to identify interactions between variables. For example, higher temperatures may offset low solvent polarity to improve yield .
- Statistical validation : ANOVA analysis to confirm significance (p < 0.05).
Q. Q4: What computational tools predict the reactivity of this triazine in nucleophilic substitution reactions?
Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the triazine ring.
- Reaction path simulations : Use software like Gaussian or NWChem to model transition states and activation energies. Pair with experimental kinetics (e.g., UV-Vis monitoring) for validation .
Data Contradictions & Resolution
Q. Q5: How to address discrepancies in reported reaction yields for triazine derivatives?
Methodological Answer :
- Source analysis : Compare solvent purity (e.g., anhydrous vs. hydrated DMF) and catalyst use (e.g., tertiary amines in ).
- Reproducibility protocols : Standardize inert atmosphere (N/Ar) and moisture control (molecular sieves).
- Meta-analysis : Aggregate data from peer-reviewed journals (avoiding unreliable sources like BenchChem) to identify trends .
Q. Q6: Why do NMR spectra of this compound vary across studies?
Methodological Answer :
- Solvent effects : Deuterated solvents (DMSO-d vs. CDCl) shift proton signals.
- Tautomerism : Amino groups on triazines may exhibit keto-enol tautomerism, resolved via variable-temperature NMR or deuterium exchange experiments .
Safety & Handling
Q. Q7: What safety protocols are critical when handling 2-amino-6-(isopropylamino)-1,3,5-triazine?
Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing/reacting.
- Spill management : Neutralize with 5% acetic acid, then adsorb with vermiculite.
- Storage : Keep in amber vials at 2–8°C under inert gas to prevent degradation .
Advanced Applications
Q. Q8: How can this triazine act as a ligand in coordination chemistry?
Methodological Answer :
- Metal binding studies : Screen with transition metals (e.g., Cu, Fe) in ethanol/water. Monitor via UV-Vis for charge-transfer bands.
- Stability constants : Use potentiometric titrations (pH 2–12) to determine logK values .
Q. Q9: What methodologies assess its potential in catalytic systems (e.g., hydrolysis or oxidation)?
Methodological Answer :
- Kinetic profiling : Use stopped-flow techniques for rapid reaction monitoring.
- Catalytic cycles : Isotope labeling (O, H) to trace mechanistic pathways. Pair with DFT to model intermediates .
Data Management & Reproducibility
Q. Q10: How to ensure data integrity in triazine research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.